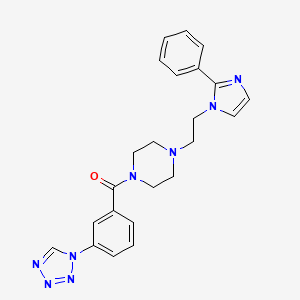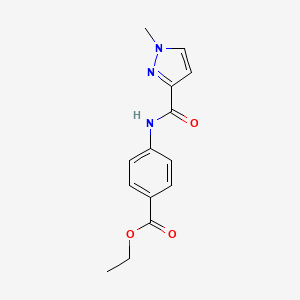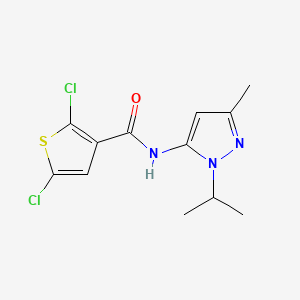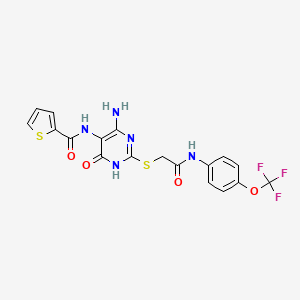![molecular formula C17H19N5O B2431352 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 2380175-03-9](/img/structure/B2431352.png)
4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrazolo[3,4-d]pyrimidine derivative and has a unique chemical structure that makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine exhibits low toxicity in normal cells, making it a promising candidate for drug development. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its potent activity against cancer cells. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes that it targets. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in drug development.
Métodos De Síntesis
The synthesis of 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine involves the condensation of 4-methoxyphenylhydrazine with 1-methylpyrazolo[3,4-d]pyrimidin-4-amine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the final product is around 50%, and the purity is confirmed using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine makes it a promising candidate for drug development. This compound has been shown to exhibit potent activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has also been found to have antifungal and antibacterial properties.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-16-15(9-20-21)17(19-11-18-16)22-8-7-13(10-22)12-3-5-14(23-2)6-4-12/h3-6,9,11,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBIZYGRLXZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)



![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)